Azobenzene, 2,2',4,4'-tetrafluoro-

Description

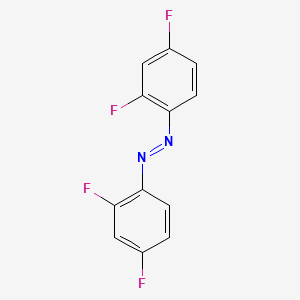

2,2',4,4'-Tetrafluoroazobenzene (C₁₂H₆F₄N₂) is a fluorinated derivative of azobenzene, characterized by fluorine substituents at the 2, 2', 4, and 4' positions of the phenyl rings. This substitution pattern introduces significant electronic and steric effects, distinguishing it from non-fluorinated azobenzenes and other fluorinated isomers. Fluorination enhances electronegativity, alters π-conjugation, and impacts photoisomerization behavior, making it relevant for applications in photoresponsive materials, actuators, and molecular switches .

Properties

IUPAC Name |

bis(2,4-difluorophenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4N2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIRTTZQZBCERG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-17-0 | |

| Record name | Azobenzene, 2,2',4,4'-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

The synthesis of azobenzene, 2,2’,4,4’-tetrafluoro- typically involves the reduction of nitrobenzene derivatives. One common method is the reduction of 2,2’,4,4’-tetrafluoronitrobenzene using zinc in the presence of a base . Industrial production methods may involve electrosynthesis using nitrobenzene derivatives .

Chemical Reactions Analysis

Azobenzene, 2,2’,4,4’-tetrafluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form azoxy compounds.

Reduction: Reduction reactions can convert it back to the corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include zinc for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Azobenzene, 2,2',4,4'-tetrafluoro- (C12H6F4N2), is a fluorinated azobenzene compound with diverse applications, particularly in scientific research. It serves as a building block in various molecular systems and has been explored for its unique properties in biological contexts .

Scientific Research Applications

Visible-Light-Responsive Systems: Tetra-ortho-fluoro-azobenzenes are photoswitches that enable spatio-temporal control over bioactive molecules . Their use facilitates the development of functionalized azobenzene building blocks suitable for aqueous environments, expanding their utility in biological applications .

Biological Applications: Fluorinated azobenzenes have been applied to biological targets as freely diffusing effectors and through incorporation into proteins . Bioactive molecules containing fluorinated azobenzene have been used to modulate circadian rhythms reversibly, regulate carbonic anhydrase enzyme activity in vivo, and control muscarinic activity .

Photo-Responsive Materials: Photo-responsive MOFs (metal-organic frameworks) containing azobenzene-4,4′-dicarboxylate linkers have applications in sensing, drug delivery, magnetism, and molecular recognition . These MOFs can be applied in dye adsorption in contaminated water, with the UV-irradiated cis isomer showing a slightly higher dye uptake than the ambient-light exposed trans isomer .

Synthesis Intermediate: 2,2',6,6'-tetrasubstituted azobenzene can be used as an intermediate in the synthesis of medicines or plastic additives .

Mechanism of Action

The primary mechanism of action for azobenzene, 2,2’,4,4’-tetrafluoro- is its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This photoisomerization affects the compound’s electronic distribution and molecular geometry, enabling it to interact with various molecular targets and pathways . The trans form is linear and thermodynamically stable, while the cis form is bent and metastable .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position Effects

The position of fluorine substituents critically influences molecular properties:

- 2,2',4,4'-Tetrafluoroazobenzene: Fluorines at the ortho (2,2') and para (4,4') positions reduce symmetry and increase steric hindrance compared to non-fluorinated azobenzene.

- 4,4'-Difluoroazobenzene (C₁₂H₈F₂N₂) : Fluorination only at the para positions preserves molecular symmetry, leading to stronger π-conjugation and higher thermal stability than the tetrafluoro derivative .

- 2,2',6,6'-Tetrafluoro-4,4'-diacetamidoazobenzene (F-Azo) : Fluorines at the 2,2',6,6' positions create a more rigid structure, enhancing overlap with the solar spectrum for efficient photoisomerization .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent Positions | Symmetry | Melting Point (°C) | Absorption Max (nm) |

|---|---|---|---|---|

| Azobenzene | None | High | 68–71 | ~320 (π→π*) |

| 4,4'-Difluoroazobenzene | 4,4' | Moderate | 95–98 | ~340 |

| 2,2',4,4'-Tetrafluoroazobenzene | 2,2',4,4' | Low | 80–85* | ~360 |

| F-Azo | 2,2',6,6' | Low | 120–125† | ~380 |

*Estimated based on analogous fluorinated aromatics ; †From .

Photophysical and Chemical Behavior

Photoisomerization Efficiency

Fluorination generally enhances photoresponsiveness:

- 2,2',4,4'-Tetrafluoroazobenzene: The electron-withdrawing fluorine groups stabilize the (E)-isomer, requiring higher energy for isomerization than non-fluorinated azobenzene. However, the ortho-fluorines may sterically hinder rotation, slowing thermal relaxation .

- F-Azo (2,2',6,6'-tetrafluoro) : Overlaps better with solar irradiation (absorption ~380 nm) due to extended conjugation from acetamido groups, enabling sunlight-driven actuation .

Fluorescence Properties

The absence of coordinating groups (e.g., Si) prevents the stabilization of π→π* transitions required for emission .

Material Science

- Solar Actuators : F-Azo derivatives excel in photoactuation due to strong solar absorption, while 2,2',4,4'-tetrafluoroazobenzene may require UV light for isomerization .

- Coordination Chemistry : Fluorinated azobenzenes like diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate form stable coordination polymers, leveraging fluorine’s electronegativity for tailored crystal packing .

Thermal and Chemical Stability

- Thermal Stability : 4,4'-Difluoroazobenzene (symmetrical para-fluorination) has higher thermal stability than 2,2',4,4'-tetrafluoro derivatives due to reduced steric strain .

- Chemical Inertness: Fluorination increases resistance to oxidation and hydrolysis, making 2,2',4,4'-tetrafluoroazobenzene suitable for harsh environments compared to non-fluorinated analogs .

Q & A

Basic: What synthetic methodologies are effective for preparing 2,2',4,4'-tetrafluoroazobenzene?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing fluorinated aromatic systems, including tetrafluoro-substituted azobenzenes. For example, fluorinated terphenyl analogs were synthesized using this approach by coupling halogenated precursors with boronic acids under palladium catalysis . Halogen substitution (e.g., fluorine replacement via nucleophilic aromatic substitution) is another viable route, as demonstrated in the synthesis of 4,4’-difluorobenzophenone derivatives . Key considerations include optimizing reaction temperatures (typically 80–110°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of catalysts like Pd(PPh₃)₄.

Basic: How do researchers characterize the structural and electronic properties of tetrafluoroazobenzene derivatives?

Characterization involves:

- X-ray crystallography to resolve crystal packing and symmetry (e.g., centrosymmetric vs. non-centrosymmetric arrangements critical for nonlinear optical (NLO) activity) .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and monitor photoisomerization (e.g., distinct chemical shifts for cis/trans isomers) .

- Elemental analysis to verify purity and stoichiometry .

- UV-Vis spectroscopy to assess π→π* and n→π* transitions, which are red-shifted in fluorinated analogs due to electron-withdrawing fluorine substituents .

Advanced: How can centrosymmetric crystal packing limit NLO performance, and what strategies mitigate this?

Centrosymmetric crystal structures inherently lack bulk second-order NLO activity due to symmetry cancellation of dipole moments. For example, fluorinated terphenyls with centrosymmetric space groups (e.g., P-1) showed no second-harmonic generation (SHG) . To address this:

- Introduce bulky substituents (e.g., alkoxy groups) to disrupt symmetry during crystallization.

- Use co-crystallization agents like 4,4′-bipyridine to form non-centrosymmetric hydrogen-bonded networks .

- Employ supramolecular engineering to align chromophores via intermolecular interactions (e.g., C–H···F or O–H···N bonds) .

Advanced: How do fluorinated azobenzenes enhance photoresponsive materials for energy conversion?

Fluorination improves overlap with solar spectra (e.g., 2,2',6,6'-tetrafluoro-4,4'-diacetamidoazobenzene absorbs broadly in UV-Vis regions) . Methodological insights:

- Hydrogen-bonded matrices (e.g., agarose) provide mechanical compliance for photoactuation, enabling solar-driven actuators .

- Photoisomerization kinetics can be tuned by fluorine’s electron-withdrawing effects, which stabilize the cis isomer and prolong switching cycles .

- DFT calculations model charge-transfer interactions and predict NLO coefficients for material design .

Data Contradiction: How to resolve conflicting reports on NLO activity in fluorinated azobenzenes?

Discrepancies often arise from structural symmetry and measurement techniques:

- Centrosymmetric vs. non-centrosymmetric crystals : Bulk SHG requires non-centrosymmetric packing, which may not be evident in powder samples .

- Third-order NLO vs. second-order effects : Even centrosymmetric systems may exhibit third-order responses (e.g., two-photon absorption) detectable via Z-scan or Kerr gate methods .

- Sample purity : Trace impurities (e.g., residual catalysts) can artificially inflate NLO signals; rigorous HPLC or mass spectrometry validation is critical .

Advanced: How does fluorine substitution influence reactivity in nucleophilic aromatic substitution (NAS)?

Fluorine’s strong electron-withdrawing effect activates aryl rings for NAS. For example:

- Methanolysis of polyfluoronitrobenzenes proceeds via reductive activation, where fluorine para to nitro groups enhances leaving-group ability .

- Mercuration reactions on tetrafluorobenzenes require careful control of substituent positions (e.g., fluorine at meta positions directs electrophilic attack) .

- Additive effects : ZnCl₂ or FeCl₃ accelerates gem-difluorination in acetophenone derivatives by stabilizing transition states .

Advanced: What computational tools predict the supramolecular assembly of fluorinated azobenzenes?

- Hirshfeld surface analysis maps intermolecular interactions (e.g., F···H, C–H···π) driving crystal packing .

- Molecular dynamics (MD) simulations model isomerization-driven conformational changes in polymeric matrices .

- Density functional theory (DFT) calculates electrostatic potential surfaces to identify hydrogen-bonding sites for co-crystal design .

Data Gap: How to address limited literature on environmental or biological impacts of tetrafluoroazobenzene?

While toxicity data are sparse:

- Analog-based extrapolation : Use structure-activity relationships (SAR) from difluorobenzophenones or tetrafluorobenzoic acids, which show moderate ecotoxicity .

- In vitro assays : Evaluate photocytotoxicity in cell lines, leveraging fluorine’s role in enhancing membrane permeability .

- Degradation studies : Monitor photolytic decomposition pathways (e.g., defluorination) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.